1-Benzhydrylazetidin-3-one CAS number and properties
1-Benzhydrylazetidin-3-one CAS number and properties
An In-depth Technical Guide to 1-Benzhydrylazetidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydrylazetidin-3-one, identified by CAS number 40320-60-3, is a pivotal intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its unique structural framework, incorporating a strained azetidine ring and a bulky benzhydryl group, makes it a valuable scaffold for the synthesis of a diverse array of bioactive molecules.[2] This document provides a comprehensive overview of 1-Benzhydrylazetidin-3-one, encompassing its chemical and physical properties, spectroscopic data, safety information, synthesis protocols, and key applications in contemporary drug discovery.
Chemical and Physical Properties
1-Benzhydrylazetidin-3-one is a yellow, crystalline solid at room temperature.[1][3] It possesses a molecular formula of C₁₆H₁₅NO and a molecular weight of approximately 237.30 g/mol .[4][5] Key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | References |
| CAS Number | 40320-60-3 | [2][4][5][6] |
| Molecular Formula | C₁₆H₁₅NO | [2][4][5] |
| Molecular Weight | 237.30 g/mol | [4][5][7] |
| Appearance | White to yellow solid | [1][3] |
| Melting Point | 75.0 to 79.0 °C | [3][6][8] |
| Boiling Point | 351.9 °C at 760 mmHg | [6][8] |
| Density | 1.182 g/cm³ | [3] |
| Flash Point | 156.1 °C | [3] |
| Purity | Commonly available in ≥95%, ≥96%, and ≥97% | [2][6] |
| Storage Temperature | -20°C, sealed, away from moisture | [6] |
Spectroscopic Data
The structural identity of 1-Benzhydrylazetidin-3-one is routinely confirmed by various spectroscopic techniques. The proton NMR spectrum is particularly informative.
| Spectroscopy | Data | References |
| ¹H-NMR (CDCl₃) | δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m) | [4][9] |
| InChI | 1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | [2][6] |
| SMILES | c1ccc(cc1)C(c1ccccc1)N1CC(=O)C1 | [2] |
Safety and Handling
1-Benzhydrylazetidin-3-one is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this compound.[8] All work should be conducted in a well-ventilated chemical fume hood.[8]
| Hazard Statement | Description | GHS Code | References |
| H302 | Harmful if swallowed | GHS07 | [6][7] |
| H315 | Causes skin irritation | GHS07 | [6][7] |
| H319 | Causes serious eye irritation | GHS07 | [6][7] |
| H335 | May cause respiratory irritation | GHS07 | [6][7] |
Synthesis and Reactivity
The most common synthetic route to 1-Benzhydrylazetidin-3-one involves the oxidation of its precursor, 1-benzhydrylazetidin-3-ol. Several oxidation methods have been reported, including the Swern oxidation and the use of a sulfur trioxide-pyridine complex.
Experimental Protocol: Synthesis via Swern Oxidation
This protocol details the synthesis of 1-Benzhydrylazetidin-3-one from 1-(diphenylmethyl)-3-hydroxyazetidine.
Materials:
-
1-(diphenylmethyl)-3-hydroxyazetidine
-
Oxalyl dichloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flask under an inert atmosphere (Argon), a solution of oxalyl dichloride in dichloromethane is prepared and cooled to -78 °C.[4]
-
Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C.[1]
-
A solution of 1-(diphenylmethyl)-3-hydroxyazetidine in dichloromethane is then added slowly to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for an additional hour.[1][4]
-
Triethylamine is subsequently added dropwise to the reaction.[4]
-
The reaction mixture is allowed to warm slowly to 0 °C.[1]
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.[1][4]
-
The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane.[1]
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography.[4]
Caption: Synthesis of 1-Benzhydrylazetidin-3-one via Swern Oxidation.
Applications in Research and Drug Development
1-Benzhydrylazetidin-3-one serves as a versatile building block for the synthesis of various pharmaceutical agents and bioactive molecules.[1] The ketone functionality on the four-membered ring can readily undergo reactions such as Wittig olefination and condensation with hydroxylamines.[1]
Key application areas include:
-
γ-Aminobutyric Acid (GABA) Uptake Inhibitors: It is used in the synthesis of novel azetidine derivatives that act as GABA uptake inhibitors.[3][9]
-
Cannabinoid Receptor Antagonists: This compound is a precursor for molecules designed to antagonize cannabinoid receptors.[1]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: It is utilized in the development of inhibitors for BTK, a key enzyme in B-cell signaling pathways.[1]
-
Hormone Inhibitors: Its structural motif is found in various hormone inhibitors.[1]
The reactivity of the azetidine ring and the ketone group allows for diverse chemical modifications, making 1-Benzhydrylazetidin-3-one a valuable intermediate for constructing complex molecular architectures with potential therapeutic applications.[2]
References
- 1. Page loading... [guidechem.com]
- 2. CAS 40320-60-3: 1-Benzhydrylazetidin-3-one | CymitQuimica [cymitquimica.com]
- 3. 1-Benzhydrylazetidin-3-One CAS 40320-60-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1-Benzhydrylazetidin-3-one | 40320-60-3 [sigmaaldrich.com]
- 7. 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc [chemsrc.com]
- 9. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]





